molecular formula C10H10N2O2 B8474142 Methyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate

Methyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate

Cat. No. B8474142
M. Wt: 190.20 g/mol
InChI Key: NPSHJAAIAAEEMG-UHFFFAOYSA-N
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Patent
US06174877B1

Procedure details

2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile (4.65 g) was dissolved in acetic acid (26 ml). To the solution was added 50%(v/v) sulfuric acid (52 ml), and the mixture was stirred for 3 hours at 100° C., followed by distilling off acetic acid under reduced pressure. To the residue was added, in limited amounts, sodium hydrogencarbonate, and the mixture was concentrated to dryness. To the residue was added methanol (200 ml), then insolubles were filtered off. To the filtrate was added a 4N HCl ethyl acetate solution (40 ml). The mixture was stirred for 15 hours at 25° C., followed by concentration under reduced pressure. To the concentrate were added a 5% aqueous solution of sodium hydrogencarbonate (100 ml) and ethyl acetate (200 ml). The mixture was shaken and left standing to form two layers. The organic layer was dried over anhydrous magnesium sulfate and, then, concentrated to afford the title compound (1.85 g).
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[N:2]=[C:3]([CH2:10][C:11]#N)[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.S(=O)(=O)(O)[OH:14].[C:18](O)(=[O:20])C>>[CH:1]1[N:2]=[C:3]([CH2:10][C:11]([O:20][CH3:18])=[O:14])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12

Inputs

Step One
Name
Quantity
4.65 g
Type
reactant
Smiles
C=1N=C(N2C1C=CC=C2)CC#N
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
52 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
by distilling off acetic acid under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added, in limited amounts, sodium hydrogencarbonate
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness
ADDITION
Type
ADDITION
Details
To the residue was added methanol (200 ml)
FILTRATION
Type
FILTRATION
Details
insolubles were filtered off
ADDITION
Type
ADDITION
Details
To the filtrate was added a 4N HCl ethyl acetate solution (40 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 hours at 25° C.
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
ADDITION
Type
ADDITION
Details
To the concentrate were added a 5% aqueous solution of sodium hydrogencarbonate (100 ml) and ethyl acetate (200 ml)
STIRRING
Type
STIRRING
Details
The mixture was shaken
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to form two layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C=1N=C(N2C1C=CC=C2)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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